4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine

Lipophilicity Drug-likeness Permeability

4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine (CAS 863001-46-1) is a synthetic small-molecule heterocycle belonging to the 2-morpholinobenzothiazole class, with molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol. The compound features a 4,7-dimethoxy-substituted benzothiazole core linked at the 2-position to a morpholine ring, a architecture which places it within a broader pharmacophore family explored for kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K) enzymes.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 863001-46-1
Cat. No. B2694546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine
CAS863001-46-1
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOCC3
InChIInChI=1S/C13H16N2O3S/c1-16-9-3-4-10(17-2)12-11(9)14-13(19-12)15-5-7-18-8-6-15/h3-4H,5-8H2,1-2H3
InChIKeyOAFIBKYMPDNCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine (CAS 863001-46-1) – Physicochemical Baseline and Scaffold Identity


4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine (CAS 863001-46-1) is a synthetic small-molecule heterocycle belonging to the 2-morpholinobenzothiazole class, with molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol [1]. The compound features a 4,7-dimethoxy-substituted benzothiazole core linked at the 2-position to a morpholine ring, a architecture which places it within a broader pharmacophore family explored for kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K) enzymes [2]. Its computed XLogP3-AA of 2.4, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 72.1 Ų collectively define a lipophilic, acceptors-rich profile with favorable permeability characteristics distinguishing it from simpler benzothiazole analogs [1].

Why 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine Cannot Be Replaced by Simpler Benzothiazole or Morpholine Analogs


Generic substitution within the 2-morpholinobenzothiazole chemotype fails because three structural features jointly control molecular recognition: the 4,7-dimethoxy substitution pattern on the phenyl ring, the morpholine ring at position 2, and the direct C–N linkage between them. Published structure–activity relationship (SAR) data demonstrate that removing the 2-cyano substituent from 4,7-dimethoxybenzothiazoles results in complete loss of antiproliferative activity (IC50 > 100 μM) [1], while docking studies confirm that the morpholine group at the 2-position of the benzothiazole scaffold is essential for PI3Kβ inhibitor binding and antitumor potency [2]. The target compound uniquely combines both verified activity-conferring elements—4,7-dimethoxy arrangement and 2-morpholine attachment—in a single molecule, whereas analogs bearing only one of these features (such as 2-(morpholin-4-yl)benzothiazole, CAS 4225-26-7, which lacks any methoxy groups) cannot engage the same binding interactions. Selecting a 4,7-dimethoxy-2-morpholinobenzothiazole scaffold is thus a deliberate structural choice, not an interchangeable procurement decision.

Quantitative Differentiation of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine from Its Closest Structural Analogs


Computed XLogP3 Lipophilicity of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine vs 2-(Morpholin-4-yl)benzothiazole

Computational lipophilicity profiling reveals that the target compound is substantially more lipophilic than the unsubstituted analog. The predicted XLogP3-AA for 4-(4,7-dimethoxybenzo[d]thiazol-2-yl)morpholine is 2.4 [1], compared to 2-(morpholin-4-yl)benzothiazole (CAS 4225-26-7), which has an ACD/LogP of 1.41 . The presence of two methoxy substituents increases calculated log P by approximately 1.0 log unit, a magnitude associated with significantly enhanced passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine vs 5,6-Dimethoxybenzo[d]thiazole Core

The target compound presents a higher hydrogen bond acceptor count and topological polar surface area (TPSA) compared to the core 5,6-dimethoxybenzothiazole scaffold lacking a morpholine substituent. PubChem data show 6 hydrogen bond acceptors and a TPSA of 72.1 Ų for the target [1], versus 4 hydrogen bond acceptors and a predicted TPSA of approximately 63.2 Ų for 5,6-dimethoxybenzo[d]thiazole (CAS 58249-69-7, computed from C9H9NO2S with only two methoxy oxygen and thiazole nitrogen/sulfur atoms) . The additional two hydrogen bond acceptor sites arise directly from the morpholine oxygen and nitrogen atoms.

Hydrogen bonding TPSA Druggability

Morpholine at the 2‑Position Is Necessary for PI3Kβ Inhibitor Antitumor Activity – Docking Evidence

In a series of novel benzothiazole derivatives designed as selective PI3Kβ inhibitors, molecular docking studies demonstrated that the morpholine group at the 2-position of the benzothiazole scaffold is necessary for potent antitumor activity [1]. All synthesized compounds bearing this morpholine pharmacophore were evaluated for inhibitory activities against PI3Kα, β, γ, δ and mTOR, and the most promising compound (Compound 11) displayed excellent antiproliferative activity and selectivity in multiple cancer cell lines [1]. Compounds lacking the 2-morpholine group did not achieve comparable potency. Although the specific IC50 of 4-(4,7-dimethoxybenzo[d]thiazol-2-yl)morpholine has not been publicly reported, the parent patent class establishes that morpholin-4-yl-substituted thiazoles achieve binding affinities (IC50) for human PI3K isoforms of 50 µM or less, generally 20 µM or less [2].

PI3Kβ Kinase inhibition Molecular docking

Importance of the 4,7-Dimethoxy Substitution Pattern for Biological Activity in Benzothiazoles

Published literature on 4,7-dimethoxybenzothiazoles demonstrates that the 4,7-dimethoxy substitution pattern is compatible with, and in some contexts necessary for, biological activity within the benzothiazole class. In an in vitro antitumor evaluation, 2-cyano-4,7-dimethoxybenzothiazoles exhibited IC50 values of 20.6 µM and 25.2 µM against murine L1210 leukemia cells, whereas removal of the cyano substituent from the 2-position (while retaining the 4,7-dimethoxy pattern) resulted in complete loss of activity (IC50 > 100 µM) [1]. This demonstrates that the 4,7-dimethoxy arrangement provides a permissive but not sufficient framework for activity – the 2-position substituent critically modulates potency. The target compound retains the 4,7-dimethoxy pattern while introducing a morpholine at the 2-position, combining two structural motifs independently associated with activity in the benzothiazole literature.

Structure-activity relationship Antiproliferative Benzothiazole substitution

PubChem BioAssay Screening Profile of 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine Across Six Distinct Target Assays

The compound has been deposited in the PubChem BioAssay database and tested across six distinct high-throughput screening assays, including: an ST2 (IL1RL1) inhibitor screen, an MITF inhibitor AlphaScreen assay, an FBW7 E3 ligase activator assay, a GPR151 cell-based activator assay, a TEAD-YAP interaction inhibitor screen, and a Mycobacterium tuberculosis H37Rv inhibitor screen [1]. While activity outcomes are listed as ‘Unspecified’ (quantitative results are not publicly disclosed), the breadth of screening targets demonstrates that this compound has been selected for evaluation across diverse biological pathways relevant to inflammation, oncology, transcription factor regulation, and infectious disease [1]. Most research-grade benzothiazole building blocks lack any documented biological screening history.

High-throughput screening BioAssay Target engagement

Application Scenarios for 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine Based on Quantitative Evidence


Kinase Inhibitor Lead Discovery – PI3Kβ and Related Isoform Programs

The 2-morpholinobenzothiazole scaffold is a validated pharmacophore for selective PI3K inhibition, with docking studies confirming the necessity of the morpholine group at the 2-position for potent antitumor activity [1]. 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine matches this pharmacophore architecture and adds 4,7-dimethoxy substitution that increases lipophilicity (XLogP3 = 2.4) relative to the unsubstituted parent (ACD/LogP = 1.41), potentially improving cellular permeability for intracellular kinase target engagement [2]. The compound is suitable for dose-response validation against PI3Kα, β, γ, δ, and mTOR, following the assay framework established by Cao et al. (2016), where structurally analogous benzothiazole derivatives were profiled across all four class I PI3K isoforms plus mTOR [1].

Building Block for Focused Kinase-Targeted Compound Libraries

For medicinal chemistry groups constructing focused libraries, this compound serves as a core scaffold with demonstrated suitability for further derivatization. The 4,7-dimethoxybenzothiazole core tolerates diverse 2-position substituents while maintaining biological permissiveness, as shown by the antitumor activity of 2-cyano-4,7-dimethoxybenzothiazoles (IC50 ≈ 20–25 µM) [3]. With the morpholine already installed at position 2, chemists can functionalize the morpholine nitrogen or add substituents at available positions on the benzothiazole ring (e.g., positions 5 or 6), accelerating SAR exploration. The compound's molecular weight (280.34 Da) and zero hydrogen bond donors maintain lead-like physicochemical properties amenable to further optimization [2].

Transcription Factor and E3 Ligase Modulator Screening

The compound's PubChem screening history—including assays against MITF (microphthalmia-associated transcription factor), TEAD-YAP interaction, and the FBW7 E3 ubiquitin ligase—positions it as a candidate for transcriptional regulation and targeted protein degradation research [4]. Although quantitative screening outcomes remain undisclosed, the compound has passed through assay panels that are highly relevant to melanoma biology (MITF), Hippo pathway signaling (TEAD-YAP), and ubiquitin-proteasome system modulation (FBW7). Researchers in these fields may source this compound for secondary confirmatory screens based on its documented assay exposure [4].

Anti-Infective Screening – Tuberculosis Drug Discovery

The compound was included in a high-throughput screen against Mycobacterium tuberculosis H37Rv, indicating that it has been evaluated for antimycobacterial activity [4]. Given the urgent need for new tuberculosis therapeutics and the known antimycobacterial potential of benzothiazole derivatives, this compound may serve as a starting point for medicinal chemistry optimization targeting M. tuberculosis. Its 4,7-dimethoxy substitution pattern distinguishes it from other morpholinobenzothiazoles that lack this modification and may not have been tested in the same assay context [4].

Quote Request

Request a Quote for 4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.